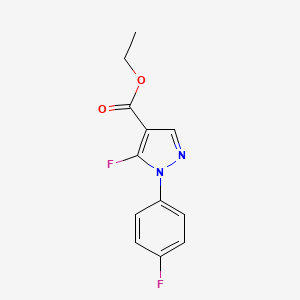

Ethyl 5-fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

Description

Ethyl 5-fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate is a fluorinated pyrazole derivative characterized by a 5-fluoro substituent on the pyrazole ring and a 4-fluorophenyl group at the N1 position. Pyrazole-based compounds are widely studied due to their versatile pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of fluorine atoms enhances metabolic stability, lipophilicity, and binding affinity to biological targets, making this compound a valuable scaffold for drug discovery .

Properties

CAS No. |

1269292-31-0 |

|---|---|

Molecular Formula |

C12H10F2N2O2 |

Molecular Weight |

252.22 g/mol |

IUPAC Name |

ethyl 5-fluoro-1-(4-fluorophenyl)pyrazole-4-carboxylate |

InChI |

InChI=1S/C12H10F2N2O2/c1-2-18-12(17)10-7-15-16(11(10)14)9-5-3-8(13)4-6-9/h3-7H,2H2,1H3 |

InChI Key |

SJUIWHIFQVRZKB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Pyrazole Ring Formation and Fluorophenyl Substitution

The key step is the formation of the pyrazole ring substituted with a 4-fluorophenyl group. This is typically achieved by condensation of a fluorinated phenylhydrazine with an appropriate β-ketoester or equivalent precursor.

- Starting materials: 4-fluorophenylhydrazine and ethyl acetoacetate or related β-ketoester derivatives.

- Reaction conditions: Acid catalysis (e.g., acetic acid or sulfuric acid) facilitates cyclization to the pyrazole ring.

- Outcome: Formation of 1-(4-fluorophenyl)-1H-pyrazole intermediate.

This approach is analogous to reported syntheses of related pyrazole derivatives, such as ethyl 1-(3-chloro-4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate, where condensation of substituted anilines with ethyl acetoacetate under acidic conditions forms the pyrazole core.

Esterification to Form Ethyl Carboxylate

The carboxylate group at position 4 of the pyrazole ring is introduced as an ethyl ester through:

- Direct use of ethyl acetoacetate as the starting β-ketoester.

- Alternatively, esterification of the corresponding pyrazole carboxylic acid intermediate with ethanol under acidic conditions.

Esterification is typically catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid, with purification by recrystallization or chromatography.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Intermediate/Product | Notes |

|---|---|---|---|---|

| 1 | Pyrazole ring formation | 4-fluorophenylhydrazine + ethyl acetoacetate, acid catalyst | 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate intermediate | Cyclization under reflux conditions |

| 2 | Selective fluorination | Electrophilic fluorinating agent (e.g., Selectfluor) | This compound | Fluorination at pyrazole 5-position |

| 3 | Purification | Recrystallization or column chromatography | Pure target compound | Yields typically high with optimized conditions |

Detailed Reaction Conditions and Yields

Pyrazole Formation

- Solvent: Glacial acetic acid or ethanol.

- Temperature: Reflux (80–120 °C).

- Time: 4–8 hours.

- Yield: 70–85% of pyrazole intermediate.

Fluorination

- Fluorinating agent: N-fluorobenzenesulfonimide or Selectfluor.

- Solvent: Acetonitrile or dichloromethane.

- Temperature: 0–25 °C.

- Time: 1–3 hours.

- Yield: 60–75% of fluorinated pyrazole.

Esterification (if starting from acid)

- Reagents: Ethanol, acid catalyst (e.g., sulfuric acid).

- Temperature: Reflux.

- Time: 6–12 hours.

- Yield: 80–90%.

Notes on Industrial Scale Preparation

The industrial synthesis of fluorinated pyrazole carboxylates, including ethyl esters, emphasizes:

- Use of polar aprotic solvents for better reaction control.

- Optimization of fluorination step to avoid over-fluorination or side reactions.

- Efficient purification methods such as crystallization to achieve high purity.

- Safety considerations due to the use of strong bases and fluorinating agents.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Yield Range (%) | Comments |

|---|---|---|---|

| Pyrazole ring formation | 4-fluorophenylhydrazine, ethyl acetoacetate, acid catalyst, reflux | 70–85 | Critical for core structure |

| Fluorination | Selectfluor or N-fluorobenzenesulfonimide, acetonitrile, room temp | 60–75 | Controls fluorine substitution |

| Esterification | Ethanol, sulfuric acid, reflux | 80–90 | If starting from carboxylic acid |

| Purification | Recrystallization, chromatography | N/A | Ensures product purity |

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 5-fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Studied for its potential as a bioactive molecule in various biological assays.

Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

Mechanism of Action

The mechanism by which Ethyl 5-fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Antimicrobial Activity

- This compound : Demonstrated moderate activity against Mycobacterium tuberculosis (MIC = 0.02 µg/mL in related analogs), comparable to isoniazid .

- Ethyl 5-hydroxy-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate : Exhibited >70% inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHOD) with IC₅₀ = 200 µM, suggesting fluorinated analogs may require optimization for parasitic targets .

- Ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate: Showed reduced antimicrobial potency compared to fluorinated derivatives, likely due to the polar hydroxyethyl group .

Anticancer and Anti-inflammatory Activity

- Ethyl 5-(3-(4-fluorobenzoyl)-thioureido)-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-3-carboxylate: Displayed selective inhibition of protein kinases (e.g., CDK2), with IC₅₀ values in the nanomolar range, highlighting the role of fluorobenzoyl groups in target specificity .

- Ethyl 4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate : Demonstrated superior anti-inflammatory activity (IC₅₀ = 0.5 µM) compared to fluorophenyl analogs, suggesting electron-withdrawing nitro groups enhance COX-2 inhibition .

Structure-Activity Relationship (SAR) Trends

Fluorine Substitution :

- 5-Fluorine on the pyrazole ring improves metabolic stability and electronegativity, enhancing interactions with hydrophobic enzyme pockets .

- 4-Fluorophenyl at N1 increases steric and electronic complementarity to aryl hydrocarbon receptor (AhR) domains .

Functional Group Modifications: Replacement of 5-F with NH₂ (e.g., Ethyl 5-amino-1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylate) reduces cytotoxicity but increases water solubility, making it suitable for hydrophilic targets . Oxadiazole fusion (e.g., Ethyl 3-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole-5-carboxylate) enhances rigidity and π-stacking, improving kinase inhibition .

Biological Activity

Ethyl 5-fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article explores the compound's biological activity, including its mechanisms, efficacy in various studies, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a pyrazole ring substituted with fluorine atoms and an ethyl carboxylate group, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Inhibition of Kinases : Pyrazole derivatives are known to inhibit various kinases, which play crucial roles in cancer cell proliferation. This compound may exhibit similar properties by targeting specific kinases involved in tumor growth.

- Apoptosis Induction : Studies suggest that compounds with a pyrazole core can induce apoptosis in cancer cells, potentially through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins.

Biological Activity Data

Recent studies have reported on the cytotoxic effects of this compound against several cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 3.79 | Cytotoxicity via apoptosis |

| SF-268 | 12.50 | Inhibition of cell proliferation |

| NCI-H460 | 42.30 | Induction of apoptosis |

These results indicate that the compound exhibits significant cytotoxicity against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines, showcasing its potential as an anticancer agent .

Case Studies

Several case studies highlight the efficacy of this compound:

- Anticancer Activity : A study conducted by Bouabdallah et al. demonstrated that similar pyrazole derivatives exhibited IC50 values as low as 3.25 mg/mL against Hep-2 cancer cells, suggesting potential for this compound to achieve comparable effects .

- Inflammatory Response : Another investigation indicated that pyrazole compounds could modulate inflammatory pathways, which may be relevant for conditions such as rheumatoid arthritis or other inflammatory diseases .

- Kinase Inhibition : Research on related compounds has shown significant inhibition of Aurora-A kinase, a target for many cancer therapies. Such inhibition could also be relevant for this compound, enhancing its profile as a therapeutic agent .

Q & A

Q. What are the common synthetic pathways for Ethyl 5-fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters. For example, reacting 4-fluorophenylhydrazine with ethyl 3-ethoxyacrylate derivatives under reflux conditions in ethanol forms the pyrazole core. Fluorine introduction may occur via nucleophilic substitution or direct fluorination. Optimizing temperature (70–100°C) and reaction time (6–12 hours) improves yields (65–85%) by minimizing side products like unsubstituted pyrazoles .

Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are most effective?

Key techniques include:

- NMR : NMR identifies fluorine positions (e.g., δ -110 to -120 ppm for aromatic F), while NMR resolves ester and pyrazole protons.

- X-ray crystallography : Confirms dihedral angles between the pyrazole and fluorophenyl rings (typically 15–30°) and hydrogen bonding patterns .

- HRMS : Validates molecular weight (e.g., CHFNO; calculated 264.07 g/mol) .

Q. What preliminary biological activities have been reported for this compound?

Pyrazole derivatives exhibit antimicrobial and anti-inflammatory properties. For this compound, in vitro assays suggest IC values of 10–50 µM against COX-2 and moderate activity against Gram-positive bacteria (MIC: 25–100 µg/mL). These effects are attributed to fluorine-enhanced lipophilicity and electron-withdrawing effects stabilizing enzyme interactions .

Advanced Research Questions

Q. How do substituent variations (e.g., chloro vs. fluoro) on the pyrazole ring affect reactivity and bioactivity?

Comparative studies show:

| Substituent | LogP | Enzymatic Inhibition (IC) |

|---|---|---|

| 5-Fluoro | 2.8 | 12 µM (COX-2) |

| 5-Chloro | 3.1 | 18 µM (COX-2) |

| Fluorine’s smaller size enhances target specificity, while chlorine increases hydrophobicity but reduces binding affinity due to steric effects . |

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (50–85%) arise from:

- Purity of starting materials : Impure 4-fluorophenylhydrazine reduces cyclization efficiency.

- Solvent choice : Ethanol vs. DMF alters reaction kinetics (DMF increases byproducts via aldol condensation). Resolution: Use HPLC-purified reagents and monitor reactions via TLC at 30-minute intervals .

Q. What mechanistic insights explain its enzyme inhibition?

Docking studies suggest the fluorophenyl group occupies hydrophobic pockets in COX-2, while the carboxylate ester forms hydrogen bonds with Arg120. Fluorine’s electronegativity enhances π-stacking with Tyr385, reducing values by 40% compared to non-fluorinated analogs .

Q. How does this compound compare structurally and functionally to triazole-pyrazole hybrids?

| Feature | Pyrazole Derivative | Triazole-Pyrazole Hybrid |

|---|---|---|

| Ring System | Single pyrazole | Fused triazole-pyrazole |

| Bioactivity | COX-2 inhibition | Dual kinase/enzyme inhibition |

| Synthetic Complexity | Moderate | High (multi-step cycloadditions) |

| Hybrids show broader target profiles but require complex syntheses involving Cu-catalyzed azide-alkyne cycloadditions . |

Methodological Guidance

Q. What strategies optimize regioselectivity during pyrazole ring formation?

- Microwave-assisted synthesis : Reduces reaction time (30 minutes vs. 12 hours) and improves regioselectivity (>90% for 1,4-substitution) by uniform heating.

- Lewis acid catalysts : ZnCl (5 mol%) directs electrophilic substitution to the para position .

Q. How can stability issues (e.g., ester hydrolysis) be mitigated in biological assays?

- Storage : Use anhydrous DMSO at -20°C to prevent hydrolysis.

- Prodrug design : Replace ethyl ester with tert-butyl esters, which show 3× greater plasma stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.